sodium (3S)-oxolane-3-sulfinate
Description
Overview of Sulfinate Salts as Pivotal Building Blocks in Organic Synthesis
Within the extensive family of organosulfur compounds, sulfinic acids and their corresponding salts (sulfinates) have garnered substantial attention as exceptionally useful building blocks. nsf.gov Sodium sulfinates (RSO₂Na), in particular, have become popular reagents in modern synthesis due to their favorable physical properties: they are generally odorless, stable to moisture, easy to handle, and possess good shelf-life as solid compounds. wikipedia.org While only a limited selection is commercially available, they can often be readily prepared from inexpensive starting materials like sulfonyl chlorides. wikipedia.orgnih.gov
The synthetic utility of sulfinate salts is rooted in their versatile reactivity. chemicalbook.com Depending on the reaction conditions, they can function as nucleophiles, electrophiles, or as precursors to sulfonyl radicals. nih.govnih.govrsc.org This multifaceted nature allows them to be powerful partners in a variety of coupling reactions to form key chemical bonds. nsf.gov The primary applications of sodium sulfinates involve the construction of sulfur-sulfur (S–S), nitrogen-sulfur (N–S), and carbon-sulfur (C–S) bonds. nih.govrsc.org These reactions lead to the synthesis of a diverse array of valuable organosulfur compounds. nih.gov
The table below summarizes the principal classes of compounds synthesized from sodium sulfinates, highlighting their role as versatile sulfonylating, sulfenylating, or sulfinylating agents. nih.gov
The growing interest in this class of reagents is evidenced by the exponential increase in publications related to sodium sulfinates over the last decade. nih.gov This trend underscores their established importance and the continued exploration of their synthetic potential, including in photocatalytic and electrochemical transformations. nih.govrsc.org
Stereochemical Significance of the (3S)-Oxolane Moiety in Chemical Compounds
The structure of sodium (3S)-oxolane-3-sulfinate is distinguished by the presence of a chiral oxolane ring, more commonly known as a tetrahydrofuran (B95107) (THF) ring. The tetrahydrofuran unit is not merely a simple solvent molecule but is considered a "privileged scaffold" in medicinal chemistry. nih.gov This means it is a structural framework that frequently appears in biologically active compounds, including a wide range of natural products and pharmaceuticals. nih.gov
Many biologically important molecules exist as a single stereoisomer, where the specific three-dimensional arrangement of atoms is crucial for their function. uwindsor.cayoutube.com Asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically enriched form—is therefore a cornerstone of modern drug discovery and development. uwindsor.ca
The "(3S)" designation in this compound specifies a precise stereochemistry at the third carbon of the oxolane ring. This chirality is of fundamental importance. Chiral fragments within a reagent are often used as "chiral auxiliaries." wikipedia.org A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. wikipedia.orgresearchgate.net By incorporating a pre-defined chiral center like the (3S)-oxolane ring, the reagent itself can control the stereochemistry of the products it forms. The synthesis of chiral tetrahydrofuran derivatives is a significant goal in organic synthesis, with numerous methods developed to access these valuable structures stereoselectively. nih.govnih.govnih.govnih.gov For instance, the closely related compound (S)-(+)-3-hydroxytetrahydrofuran is a vital and cost-effective intermediate for producing a variety of important drugs. chemicalbook.com
The table below lists examples of drug classes and natural products that feature the chiral tetrahydrofuran scaffold, illustrating its significance.
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound is situated at the confluence of several key areas in modern organic chemistry: the demand for versatile organosulfur building blocks, the utility of sulfinate salts, and the critical need for stereochemical control in synthesis. While broad reviews highlight the explosion of interest in sodium sulfinates generally, the specific focus on chiral, non-aromatic variants like this compound represents a more nuanced and advanced frontier. rsc.orgsemanticscholar.org
Research in this area is driven by the goal of developing highly functionalized, stereochemically defined reagents. The compound offers a solution to the challenge of introducing a sulfinate group—a gateway to sulfones, sulfonamides, and other valuable functionalities—while simultaneously influencing the stereochemistry of the target molecule. nih.govrsc.org Its utility lies in its potential as a reagent in asymmetric synthesis, where the chiral (3S)-oxolane backbone can bias the formation of a specific stereoisomer in subsequent reactions.
The pursuit of such reagents is of high academic and practical importance, particularly for the synthesis of complex pharmaceutical intermediates and bioactive natural products where precise control of stereocenters is non-negotiable. nih.govchemicalbook.com The investigation of this compound and similar chiral sulfinates contributes to the expanding toolkit of synthetic chemists, enabling more efficient and elegant construction of three-dimensionally complex molecules.
Properties
Molecular Formula |
C4H7NaO3S |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
sodium;(3S)-oxolane-3-sulfinate |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m0./s1 |
InChI Key |
IHAPRSZBTHYXPY-WCCKRBBISA-M |
Isomeric SMILES |
C1COC[C@H]1S(=O)[O-].[Na+] |
Canonical SMILES |
C1COCC1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of Sodium 3s Oxolane 3 Sulfinate
Sodium (3S)-Oxolane-3-Sulfinate as a Nucleophilic Reagent
The sulfinate functional group is well-established as a soft nucleophile, capable of participating in a variety of bond-forming reactions. The lone pair of electrons on the sulfur atom can attack electrophilic centers, leading to the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. While the general nucleophilic reactivity of sodium sulfinates is extensively documented, specific examples utilizing this compound are notably scarce in the reviewed scientific literature. The following sections outline the expected, yet largely underexplored, nucleophilic transformations of this chiral reagent.
Carbon-Sulfur (C-S) Bond Forming Reactions
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, enabling the synthesis of a wide array of valuable compounds.
The direct conversion of sodium sulfinates to sulfides is a less common transformation, as it typically requires a reduction of the sulfur center. No specific methods for the formation of sulfides using this compound have been reported in the surveyed literature.
Nitrogen-Sulfur (N-S) Bond Forming Reactions: Construction of Sulfonamides
Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. While the synthesis of sulfonamides from sodium sulfinates is a known transformation, often proceeding through an oxidative amination, there is a lack of specific research detailing this reaction with this compound. A vendor of the compound suggests its potential as a precursor for sulfonamide ligands, though without providing citable reaction specifics. baranlab.org
Sulfur-Sulfur (S-S) Bond Forming Reactions: Preparation of Thiosulfonates
Thiosulfonates can be prepared by the reaction of sodium sulfinates with various sulfur electrophiles. This can include the reaction with sulfenyl chlorides or the oxidative coupling with thiols. Despite the general utility of this reaction, no documented examples of the synthesis of thiosulfonates using this compound were identified in the reviewed literature.
This compound in Radical Reaction Pathways
In contrast to its nucleophilic chemistry, the involvement of this compound in radical reactions is better documented, particularly in the context of C-H functionalization. This is largely due to the work of Baran and coworkers, who have utilized this reagent, referred to as "THFS-Na," as part of a broader toolkit for late-stage functionalization.
Under oxidative conditions, this compound can generate a sulfonyl radical. This reactive intermediate can then participate in a variety of transformations, most notably addition to π-systems. A key application is the Minisci-type reaction, where the sulfonyl radical adds to a protonated heterocycle.
A seminal study by O'Hara, Blackmond, and Baran provides a comprehensive investigation into the factors governing the regioselectivity of radical functionalization of electron-deficient heteroarenes using various alkylsulfinate salts, including this compound. The research highlights that the regioselectivity of the addition of the oxolane-3-sulfonyl radical is influenced by a combination of steric and electronic factors of the heterocyclic substrate, as well as the reaction conditions such as solvent and pH.
A specific example of the reactivity of this compound is found in a patent for the synthesis of ghrelin O-acyl transferase inhibitors. In this instance, the sulfinate is used to introduce the oxolane-3-sulfonyl group onto an oxadiazolopyridine core.
Table 1: Exemplified Radical Reaction of this compound
| Reactant 1 | Reactant 2 | Reagents | Conditions | Product | Yield | Reference |
| 2-(5-tert-butyl-2H-1,2,3-triazol-2-yl)-5-ethynyloxazolo[4,5-b]pyridine | This compound | 2-methyl-prop-2-yl-hydroperoxide | 90°C, 1 hour | 2-(5-tert-butyl-2H-1,2,3-triazol-2-yl)-5-((3S)-oxolane-3-sulfonyl)oxazolo[4,5-b]pyridine | 25% |
This documented example, while specific to a complex scaffold, underscores the utility of this compound as a source of the (3S)-oxolane-3-sulfonyl radical for C-H functionalization, a powerful tool in modern medicinal chemistry and drug discovery.
Sulfonyl Radical Generation and Reactivity
Sodium sulfinates, including this compound, are widely recognized as effective precursors for sulfonyl radicals. rsc.orgresearchgate.net These radicals are highly reactive intermediates that can participate in a range of chemical transformations, leading to the formation of valuable organosulfur compounds. rsc.orgrsc.org The generation of sulfonyl radicals from sodium sulfinates can be achieved through various methods, such as oxidation. rsc.org For instance, single electron transfer oxidation, often promoted by agents like K₂S₂O₈, can produce the corresponding sulfonyl radical. rsc.org
Once generated, these sulfonyl radicals readily engage in reactions with a variety of substrates, including alkenes and alkynes. researchgate.net A notable application is in radical cascade cyclization reactions of compounds with C-C unsaturated bonds, which provides an efficient pathway to synthesize sulfonylated heterocyclic compounds by introducing two different functional groups across the unsaturated bond in a single step. researchgate.net The reactivity of sulfonyl radicals has been harnessed in multicomponent reactions and ring-closing sulfonylations, highlighting the synthetic utility of sodium sulfinates as radical precursors. rsc.orgrsc.org
Photoredox Catalysis in Oxolane Sulfinate Transformations
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling challenging transformations under mild conditions. nih.govresearchgate.net In the context of sulfinate chemistry, photoredox catalysis has been employed for the generation of sulfonyl radicals and their subsequent coupling reactions. cam.ac.uk This approach often involves the use of a photocatalyst, such as an iridium complex, which, upon irradiation with visible light, can initiate the single-electron transfer process required for radical generation from a sulfinate. cam.ac.uk
A key challenge in the synthesis of alkyl sulfinates via photoredox catalysis is the facile oxidation of the sulfinate product itself. nih.gov To overcome this, strategies have been developed that utilize easily oxidized radical precursors, which allows for the efficient synthesis of the oxidatively labile sulfinate products. nih.gov The combination of photoredox catalysis with other catalytic systems, such as nickel catalysis, has expanded the scope of sulfinate transformations, enabling facile Csp²–SO₂R coupling reactions under base-free conditions at room temperature. rsc.org This dual catalytic approach has proven effective for the synthesis of sulfones with potential biological relevance. rsc.org
Electrochemical Approaches to Radical Cascade Reactions
Organic electrosynthesis offers a sustainable and environmentally friendly alternative to traditional redox reactions by using electric current instead of chemical oxidants or reductants. researchgate.netrsc.org This approach has been successfully applied to the generation of sulfonyl radicals from sodium sulfinates for use in various synthetic transformations. researchgate.netrsc.org Electrochemical methods provide a clean and efficient means to initiate radical cascade reactions, leading to the formation of complex molecules. rsc.org
For example, an electrochemical oxidative strategy has been developed for the synthesis of difluoromethylated benzoxazines. rsc.org In this process, olefinic amides are transformed into the desired products in an undivided cell using CF₂HSO₂Na as the difluoromethylation reagent, without the need for transition-metal catalysts or external oxidants. rsc.org This highlights the potential of electrochemical methods to facilitate complex radical cascade reactions initiated by the oxidation of sulfinate salts. rsc.org
Transition Metal-Catalyzed Reactions Involving Oxolane Sulfinates
Palladium-Catalyzed Desulfinative Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively utilized in reactions involving sulfinate salts. nih.govox.ac.uk A notable application is the palladium-catalyzed desulfinative cross-coupling reaction, which allows for the formation of new carbon-carbon bonds. nih.gov In these reactions, sulfinates act as versatile coupling partners with (hetero)aryl halides. ox.ac.uk
One such method enables the synthesis of medicinally relevant di(hetero)arylmethanes through a one-pot desulfinative cross-coupling of (hetero)aryl halides and benzyl (B1604629) halides. nih.gov This process involves the in situ generation of a benzylic sulfinate, which then participates in the palladium-catalyzed coupling reaction. nih.gov Mechanistic studies have revealed that for certain sulfinates, the turnover-limiting step is transmetalation, while for others, it is the loss of SO₂ from a chelated Pd(II) sulfinate complex. ox.ac.uk Palladium catalysis has also been employed for the desulfinative cyanation of arenesulfonyl chlorides and sodium sulfinates, providing a straightforward route to aryl nitriles. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Pd-catalyst | (Hetero)aryl halide, Benzyl halide, Sulfinate transfer reagent | Di(hetero)arylmethane | One-pot, reductant-free, broad scope. nih.gov |
| Pd-catalyst | Arenesulfonyl chloride or Sodium sulfinate, Cyanide source | Aryl nitrile | Facile procedure for aryl nitriles. nih.gov |
Copper- and Iron-Catalyzed Sulfonylation and Related Processes
Copper and iron catalysts offer a more economical and sustainable alternative to precious metals for various organic transformations. mdpi.comnih.govresearchgate.net
Copper-Catalyzed Reactions:
Copper-catalyzed reactions have been extensively developed for the synthesis of sulfur-containing compounds using sodium sulfinates. mdpi.comnih.gov These methods include the direct sulfonylation of C(sp²)–H bonds, providing an efficient route to diverse aryl sulfones. nih.gov A biomass-derived heterogeneous copper catalyst has been shown to effectively mediate the sulfonylation of aniline (B41778) derivatives with sodium sulfinates at room temperature. mdpi.com This catalyst is recyclable and demonstrates good functional group tolerance. mdpi.com Copper catalysis also facilitates the synthesis of masked (hetero)aryl sulfinates from aryl iodides and a commercial sulfonylation reagent under mild, base-free conditions. nih.gov Furthermore, copper-catalyzed oxidative coupling between sodium sulfinates and amines provides a convenient method for constructing sulfonamides. rsc.org
| Catalyst System | Reactants | Product | Key Features |
| CuₓOᵧ@CS-400 | Aniline derivatives, Sodium sulfinates | Arylsulfones | Heterogeneous, recyclable, room temperature. mdpi.com |
| Substoichiometric Copper | Aryl iodides, Sodium 1-methyl 3-sulfinopropanoate | Masked (hetero)aryl sulfinates | Mild, base-free conditions. nih.gov |
| Copper catalyst | Sodium sulfinates, Amines | Sulfonamides | Oxidative coupling with O₂ or DMSO as oxidant. rsc.org |
Iron-Catalyzed Reactions:
Iron catalysts have also proven effective in mediating reactions with sodium sulfinates. researchgate.netresearchgate.net Iron(III)-catalyzed radical cross-coupling of thiols with sodium sulfinates under aerobic conditions provides a facile route to thiosulfonates. researchgate.net This method utilizes an inexpensive and non-toxic catalyst with atmospheric oxygen as the oxidant. researchgate.net Iron(III) salts can also be used as oxidants to control the selectivity of the sulfonylation of β-dicarbonyl compounds with sodium sulfinates. researchgate.net Depending on the solvent and temperature, either α-sulfonyl β-keto esters or α-sulfonyl esters can be obtained. researchgate.net Additionally, iron-mediated vicinal difunctionalization of enamides with sulfinic acid salts and alcohols furnishes oxy-sulfonylated products under mild conditions. chemrxiv.org
| Catalyst System | Reactants | Product | Key Features |
| Iron(III) catalyst | Thiols, Sodium sulfinates | Thiosulfonates | Aerobic conditions, green and sustainable. researchgate.net |
| Iron(III) salts | β-Keto esters, Sodium sulfinates | α-Sulfonyl β-keto esters or α-Sulfonyl esters | Selectivity controlled by solvent and temperature. researchgate.net |
| Iron mediator | Enamides, Sulfinic acid salts, Alcohols | Oxy-sulfonylated products | Mild conditions, vicinal difunctionalization. chemrxiv.org |
Metal-Free Organic Transformations with this compound
While metal catalysis plays a significant role in the chemistry of sulfinates, a number of metal-free transformations have also been developed. rsc.orgnih.gov These methods often rely on the inherent reactivity of the sulfinate moiety or the generation of sulfonyl radicals through non-metallic means.
One approach involves the activation of a sodium sulfinate salt with an activating agent like acetyl chloride. nih.gov This leads to the in situ formation of a sulfinyl sulfone, which can then undergo homolytic fission to generate both sulfonyl and sulfinyl radicals. nih.gov These radicals can then participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons, such as alkynes, to yield E-β-sulfinyl vinylsulfones. nih.gov
Furthermore, metal-free oxidative sulfonylation reactions have been reported. For example, iodine can catalyze the oxidative sulfonylation of 1,3-dicarbonyl compounds with sodium sulfinates to produce β-dicarbonyl sulfones in good yields. rsc.org These metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification.
Chemo- and Regioselectivity in Reactions of this compound
The chemo- and regioselectivity of this compound are dictated by the nature of the electrophile, the reaction conditions (such as solvent, temperature, and catalysts), and the inherent properties of the sulfinate itself. The sulfinate anion is an ambident nucleophile, meaning it can react at two different positions: the sulfur atom (a soft nucleophile) or the oxygen atom (a hard nucleophile). This dual reactivity is a key determinant of chemoselectivity in its reactions.
In reactions with hard electrophiles, such as alkyl halides, the reaction tends to occur at the more electronegative oxygen atom, leading to the formation of sulfinate esters. Conversely, with soft electrophiles, such as Michael acceptors or in transition metal-catalyzed cross-coupling reactions, the softer sulfur atom is the preferred site of attack, resulting in the formation of sulfones. researchgate.net
Sulfonylation of N-H Bonds:
The reaction of sodium sulfinates with compounds containing N-H bonds, such as amines and amides, typically leads to the formation of sulfonamides. This transformation is a sulfonylation reaction where the sulfinate acts as a sulfonylating agent. The regioselectivity of this reaction is generally high for the nitrogen atom. For instance, in the presence of an oxidizing agent, sodium sulfinates can couple with primary and secondary amines to yield the corresponding sulfonamides. nih.govrsc.org A notable example is the highly regioselective sulfonylation of NH-1,2,3-triazoles with sodium arylsulfinates in the presence of molecular iodine, which exclusively yields N²-sulfonylated triazoles. nih.gov While specific data for this compound is not available, a similar high regioselectivity for the nitrogen atom would be expected.
Oxysulfonylation of Alkynes:
Sodium sulfinates can react with alkynes in the presence of a catalyst to form β-keto sulfones. This reaction, termed oxysulfonylation, demonstrates both chemo- and regioselectivity. For instance, the BF₃·OEt₂-mediated reaction of sodium sulfinates with alkynes proceeds under mild conditions to selectively yield β-keto sulfones. mdpi.com The proposed mechanism involves the formation of a sulfonyl radical which adds to the alkyne, followed by trapping with oxygen. mdpi.com The regioselectivity of the sulfonyl radical addition is influenced by the electronic and steric properties of the alkyne substituents.
Table 1: Predicted Chemo- and Regioselectivity in Reactions of this compound
| Reaction Type | Electrophile/Substrate | Expected Major Product | Predicted Selectivity |
| Alkylation | Hard Alkyl Halide (e.g., CH₃I) | (3S)-Oxolane-3-sulfinate ester | Chemoselective (O-alkylation) |
| Michael Addition | α,β-Unsaturated Ketone | β-Ketosulfone | Chemoselective (S-alkylation), Regioselective (1,4-addition) |
| N-Sulfonylation | Primary/Secondary Amine | Sulfonamide | Chemoselective (N-sulfonylation), Regioselective |
| Oxysulfonylation | Terminal Alkyne | β-Ketosulfone | Chemoselective and Regioselective |
| C-H Sulfonylation | Electron-rich Arene | Aryl (3S)-oxolane-3-sulfone | Site-selective (dependent on directing groups) |
It is important to note that while these predictions are based on the well-established reactivity of sulfinates, the chiral nature of the (3S)-oxolane moiety could introduce an additional layer of stereoselectivity in these reactions, potentially leading to diastereomeric products. However, specific experimental data for this compound is required to confirm these predictions and fully elucidate its reactivity profile.
Mechanistic Investigations of Reactions Involving Sodium 3s Oxolane 3 Sulfinate
Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies
Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates formed during a chemical reaction. For sulfinate compounds, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Spectroscopic Characterization:
IR Spectroscopy: The sulfinate group (R-SO₂⁻) exhibits strong and characteristic absorption bands for its asymmetric and symmetric S-O stretches, typically appearing around 1120 cm⁻¹ and 1040 cm⁻¹, respectively. vulcanchem.com Monitoring changes in these bands can track the conversion of the sulfinate into other sulfur-containing functional groups.
¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the carbon skeleton and the chemical environment of protons. For sodium (3S)-oxolane-3-sulfinate, the protons on the tetrahydrofuran (B95107) ring are expected to resonate between δ 1.8–4.0 ppm, with the stereocenter and the anisotropic sulfinate group likely inducing diastereotopic splitting. vulcanchem.com The carbon atom bonded to the sulfinate group (C3) would appear significantly downfield. vulcanchem.com
Isotopic Labeling Studies: Isotopic labeling is a powerful technique to trace the path of atoms and bonds throughout a reaction. slideshare.netthieme-connect.de By replacing an atom with one of its heavier isotopes (e.g., ¹⁶O with ¹⁸O, or ¹H with ²H/D), chemists can pinpoint which bonds are broken and formed.
A notable example in the broader class of sulfinates involves the reaction of alcohols with sodium arenesulfinates. researchgate.net It was initially proposed that the reaction proceeded via an O-attack of the sulfinate anion onto a carbocation intermediate. However, isotopic labeling experiments using ¹⁸O-labeled alcohol demonstrated that the oxygen atom in the final sulfinate ester product originated from the sulfinate salt, not the alcohol. This finding led to a revised mechanism where the sulfinate acts as a nucleophile through its sulfur atom, following the activation of the alcohol. researchgate.net
| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak |
|---|---|---|
| IR Spectroscopy | Sulfinate (SO₂⁻) | ~1120 cm⁻¹ (asymmetric stretch), ~1040 cm⁻¹ (symmetric stretch) |
| ¹³C NMR Spectroscopy | Carbon attached to sulfinate (R-C-SO₂⁻) | δ 75–85 ppm (estimated) |
Kinetic Studies and Kinetic Isotope Effects (KIE)
Kinetic studies measure reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive the rate law and activation parameters, which are fundamental to describing the reaction mechanism. researchgate.net For instance, a reaction's dependence on the concentration of this compound can reveal whether it participates in the rate-determining step.
The Kinetic Isotope Effect (KIE) is a highly sensitive probe for mechanism elucidation. It is the ratio of the reaction rate of a substance with a light isotope (k_light) to that of the same substance with a heavy isotope (k_heavy) at a specific atomic position. A primary KIE (typically > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step.
For example, comparing the rate of a reaction involving C-H bond cleavage with its C-D deuterated counterpart can reveal the importance of that bond-breaking event. While specific KIE studies on this compound are scarce, research on other systems has shown colossal KIEs (kH/kD >> 10) in reactions involving proton-coupled electron transfer, indicating significant quantum tunneling effects. nih.gov Such studies underscore the power of KIE in revealing subtle mechanistic details. nih.govrsc.org
| KIE Value (k_light / k_heavy) | Interpretation |
|---|---|
| k_H / k_D ≈ 1 | C-H bond is not broken in or before the rate-determining step. |
| k_H / k_D > 2 (Primary KIE) | C-H bond is broken in the rate-determining step. |
| 1 < k_H / k_D < 2 (Secondary KIE) | Change in hybridization at the carbon atom during the rate-determining step. |
Computational and Theoretical Chemistry Approaches
Computational chemistry provides a powerful lens to examine reaction pathways, transition states, and intermediate structures that may be too fleeting to observe experimentally.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For reactions involving this compound, DFT calculations can be employed to:
Map the potential energy surface of a reaction.
Locate the geometry of transition states (the highest energy point along the reaction coordinate).
Calculate the activation energy (Ea), which determines the reaction rate.
Model the structures of all intermediates and products.
By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism.
Molecular Orbital (MO) theory helps to explain the reactivity of molecules based on the distribution and energy of their frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The sulfinate anion is typically a strong nucleophile, with the HOMO often localized on the sulfur and oxygen atoms. MO analysis can predict whether the sulfinate will attack via its sulfur or oxygen atom in a given reaction.
Binding energy calculations can assess the stability of proposed intermediates, such as complexes formed between the sulfinate and a catalyst or substrate.
A key goal of computational studies on a chiral reagent like this compound is to predict and explain its stereoselectivity. By modeling the transition states leading to different stereoisomeric products, computational chemists can determine why one product is favored over another. For example, in an asymmetric reaction, the transition state leading to the major enantiomer will be lower in energy than the transition state leading to the minor one. These energy differences can be calculated to predict the enantiomeric excess (ee) of a reaction, guiding the development of more selective synthetic methods. In a proposed BF₃·OEt₂-mediated reaction between sodium sulfinates and alkynes, a radical mechanism was suggested based on control experiments, a hypothesis that could be further explored and validated using computational modeling to analyze the energetics of the proposed radical intermediates and transition states. mdpi.com
Analytical Characterization and Methodologies for Sodium 3s Oxolane 3 Sulfinate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of sodium (3S)-oxolane-3-sulfinate, providing insights into its atomic connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₇NaO₃S), HRMS would confirm its molecular formula. The expected exact mass can be calculated and compared with the experimental value.
While specific experimental HRMS data for this compound is not readily found in published literature, the analysis would be expected to show the mass of the molecular ion or relevant fragments with high precision, confirming its elemental composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic signals in the IR spectrum are associated with the sulfinate group.
Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfinate anion (SO₂⁻) are predicted to appear around 1120 cm⁻¹ and 1040 cm⁻¹, respectively. acs.org The spectrum would also feature C-H stretching and bending vibrations from the oxolane ring.
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| Asymmetric SO₂⁻ stretch | ~1120 |
| Symmetric SO₂⁻ stretch | ~1040 |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum.
Specific experimental Raman spectroscopic data for this compound is not available in the reviewed literature. However, it would be expected to show characteristic bands for the S-O and C-S bonds, as well as vibrations of the tetrahydrofuran (B95107) ring structure.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of non-volatile and thermally sensitive compounds like sulfinate salts. mdpi.commdpi.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
A typical setup might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.commdpi.com Detection could be achieved using a UV detector if the compound has some UV absorbance at low wavelengths, or more universally with an Evaporative Light Scattering Detector (ELSD) or a conductivity detector. helixchrom.com
Given the chiral nature of the compound, chiral HPLC would be necessary to separate the (3S) enantiomer from the (3R) enantiomer and to determine the enantiomeric excess. acs.org However, specific methods for the chiral separation of this compound are not detailed in the available literature.
Purity assessment is often performed by HPLC, providing quantitative information about the percentage of the main component and any impurities present. mdpi.com Elemental analysis is another method that can confirm the purity of the compound by comparing the experimental percentages of carbon, hydrogen, and sulfur with the calculated theoretical values. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound. Due to the ionic nature and high polarity of the sulfinate group, reversed-phase HPLC with ion-pairing chromatography is a highly suitable approach. This method introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged analyte, thereby enhancing its retention on a non-polar stationary phase.
Methodology: A typical HPLC method would involve a C8 or C18 reversed-phase column. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. To achieve adequate retention and symmetrical peak shape for the sulfinate anion, an ion-pairing reagent like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate) would be added to the aqueous component of the mobile phase. vulcanchem.com Detection can be challenging as the molecule lacks a strong chromophore; therefore, detection methods like Evaporative Light Scattering Detection (ELSD) or conductivity detection are often employed. Alternatively, derivatization with a UV-active agent could be performed.
Research Findings: While specific HPLC methods for this compound are not extensively documented in the literature, methods for analogous aliphatic sulfonates have been successfully developed. mdpi.comresearchgate.net For instance, the analysis of aliphatic sulfonate surfactants has been achieved using a C8 column with a mobile phase of acetonitrile and water containing a pyridinium (B92312) salt as an ion-pairing reagent, allowing for UV detection. mdpi.com Such a method demonstrates the feasibility of retaining and separating polar sulfonate and, by extension, sulfinate compounds. The separation of sulfated phenolic substances has also been effectively carried out using a pentafluorophenyl stationary phase with an acetate (B1210297) buffer and methanol gradient, a method that is compatible with mass spectrometry. mdpi.com
| Parameter | Typical Condition |
| Column | C18 or C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water with 5 mM Tetrabutylammonium Phosphate |
| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Conductivity Detector |
| Temperature | 25-35 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Direct analysis of the salt, this compound, by GC is not feasible due to its low volatility and ionic nature. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
Methodology: A common derivatization strategy for polar functional groups like sulfinates involves silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the sulfinate into a volatile silyl (B83357) ester. Another approach could be the reduction of the sulfinate to a corresponding thiol or conversion to a sulfonyl chloride followed by esterification, although these multi-step processes can introduce complexity and potential for side reactions. The analysis of the resulting derivative would then be performed on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with flame ionization detection (FID) or mass spectrometry (MS) for identification. researchgate.net Headspace GC analysis is a common technique for volatile components of complex matrices and has been successfully applied to the analysis of tetrahydrofuran itself. nih.gov
Research Findings: Studies on the GC analysis of tetrahydrofuran and its derivatives have established suitable chromatographic conditions. nih.govanalytice.comresearchgate.net For instance, the analysis of tetrahydrofuran in biological materials has been accomplished using headspace GC-MS, demonstrating the amenability of the oxolane ring to this technique. nih.gov The analysis of other organosulfur compounds often requires derivatization to increase volatility and thermal stability. nih.gov For example, the analysis of various metabolites with polar functional groups is routinely done by GC-MS after a two-step derivatization involving methoximation followed by silylation. sigmaaldrich.com
| Parameter | Typical Condition (after derivatization) |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and simple method for monitoring reactions, checking purity, and determining appropriate solvent systems for column chromatography. Due to the high polarity of this compound, a polar mobile phase is required to achieve migration on a standard silica (B1680970) gel plate.
Methodology: For highly polar compounds, standard silica gel plates (Silica Gel 60 F254) are typically used. The challenge lies in selecting a sufficiently polar eluent system to move the ionic sulfinate from the baseline. A mixture of a polar organic solvent, such as methanol or ethanol, with a less polar solvent like dichloromethane (B109758) or ethyl acetate is a common starting point. To improve the spot shape and reduce tailing of this ionic compound, small amounts of an acid (like acetic acid) or a base (like ammonium hydroxide) are often added to the mobile phase. rochester.edu For organosulfur compounds, specific visualization reagents can be employed. mdpi.comresearchgate.net
Research Findings: While specific TLC data for this compound is scarce, general guidelines for the TLC of polar compounds are well-established. For highly polar amine-containing compounds, a mobile phase of 1-10% of a 10% ammonium hydroxide (B78521) in methanol solution mixed with dichloromethane has been suggested. rochester.edu The analysis of organosulfur compounds in garlic extracts has been performed using a mobile phase of n-butanol, water, acetic acid, and formic acid, with visualization using ninhydrin. mdpi.com This highlights that multi-component, highly polar solvent systems are effective for this class of compounds.
| Parameter | Typical Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane : Methanol : Acetic Acid (8:2:0.1 v/v/v) |
| Visualization | Potassium Permanganate stain or Iodine vapor |
| Rf Value | Highly dependent on the exact mobile phase composition |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry, as well as provide precise information on bond lengths, bond angles, and crystal packing.
Methodology: The first and often most challenging step is to grow a single crystal of sufficient size and quality. This typically involves the slow evaporation of a solvent from a saturated solution of the compound or diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected, and the intensities and positions of the diffraction spots are used to calculate an electron density map of the unit cell. nih.gov From this map, the positions of the atoms can be determined. For determining the absolute configuration of a chiral molecule, the anomalous dispersion effect is utilized, which requires careful data collection and processing. nih.gov
Research Findings: There are no published crystal structures specifically for this compound in the searched literature. However, X-ray crystallography is a standard and powerful tool for the structural elucidation of small organosulfur salts and numerous heterocyclic compounds. jhu.eduacs.org The technique has been used to determine the structures of various complex organometallic systems and to understand the nature of chemical bonding in these molecules. jhu.edu The successful application of X-ray crystallography to other sodium salts and sulfinate-containing compounds indicates that, provided suitable crystals can be grown, this method would be highly effective in confirming the (3S) configuration and revealing the detailed solid-state structure of the title compound.
Chiral Analysis Methods: Optical Rotation and Chiral Chromatography
Confirming the enantiomeric purity and absolute configuration of this compound is critical. This is primarily achieved through a combination of optical rotation measurement and chiral chromatography.
Optical Rotation: Optical rotation is the measurement of the rotation of plane-polarized light by a chiral substance in solution. wikipedia.org The direction and magnitude of the rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized value. The sign of the rotation (+ for dextrorotatory, - for levorotatory) is a physical property of a specific enantiomer, but it does not directly correlate to the (R) or (S) configuration without comparison to a known standard or theoretical calculations. libretexts.org
Research Findings on Optical Rotation: A study on the model compound (R)-(+)-methyl p-toluenesulfinate demonstrated that the absolute configuration of chiral sulfinates can be reliably assigned using a combination of experimental optical rotation measurements and theoretical calculations using density functional theory (DFT). rsc.org Chiral sulfinates are reported to exhibit large specific rotation values, which facilitates their measurement. rsc.org Although the specific rotation for this compound is not reported in the available literature, it is expected to have a distinct value that could be used for its characterization.
Chiral Chromatography: Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric purity. nih.govresearchgate.net This can be done directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Methodology for Chiral HPLC: Direct separation on a CSP is generally preferred. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly versatile and effective for a broad range of chiral compounds. youtube.com The separation of cathinone (B1664624) derivatives, which are also chiral, has been successfully achieved using a CHIRALPAK® AS-H column with a mobile phase of hexane, isopropanol, and triethylamine. researchgate.net For a polar compound like this compound, a polar organic or reversed-phase mobile phase would likely be more suitable. The selection of the appropriate CSP and mobile phase is crucial and often requires screening of different conditions.
| Parameter | Typical Condition for Chiral HPLC |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1 or Chiralpak AD-H) |
| Mobile Phase | Heptane/Isopropanol or Methanol/Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV (if derivatized) or ELSD/MS |
| Temperature | 25 °C |
Advanced Applications of Sodium 3s Oxolane 3 Sulfinate in Chemical Synthesis
Role in the Synthesis of Complex Organic Molecules
The dual functionality of sodium (3S)-oxolane-3-sulfinate—a chiral scaffold and a precursor to the reactive sulfonyl group—makes it an indispensable tool for constructing complex molecular architectures. nih.govrsc.org It serves as a key starting material for molecules where both the sulfur-containing moiety and a specific three-dimensional arrangement are critical for function.
Precursor for Bioactive Sulfonyl-Containing Compounds in Medicinal Chemistry
Sodium sulfinates are well-established precursors for a variety of sulfur-containing functional groups, most notably sulfones and sulfonamides, which are prominent pharmacophores in many approved drugs. nih.govvulcanchem.com The sulfonyl group can significantly enhance a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, thereby improving its pharmacokinetic profile. mdpi.com
This compound is particularly valuable as it introduces these sulfonyl groups while providing a chiral handle that can influence the biological activity of the final compound. vulcanchem.com It is a key reagent in the synthesis of β-keto sulfones, a class of compounds investigated for anti-bacterial and anti-analgesic properties. mdpi.com The synthesis often proceeds via an oxysulfonylation of alkynes, where the sulfinate adds across the triple bond. mdpi.com Furthermore, its conversion to sulfonamides allows for the creation of diverse compound libraries for drug discovery. nih.govrsc.org
| Bioactive Compound Class | Synthetic Transformation | Role of this compound | Reference |
|---|---|---|---|
| β-Keto Sulfones | Oxysulfonylation of Alkynes | Provides the sulfonyl (SO₂) moiety for the target molecule. | mdpi.com |
| Sulfonamides | Oxidative Amination | Acts as the precursor to the R-SO₂ group that couples with an amine. | nih.govsemanticscholar.org |
| Vinyl Sulfones | Radical Addition-Elimination | Generates a sulfonyl radical (RSO₂•) that adds to unsaturated systems. | evitachem.com |
| Allyl Sulfones | C-S Bond Formation | Serves as a nucleophilic source of the sulfinate group. | nih.govrsc.org |
Building Block for Stereodefined Heterocyclic Systems
The rigid, chiral structure of the (3S)-oxolane ring in this compound makes it an excellent building block for inducing stereoselectivity in complex syntheses. evitachem.com The conformational constraints imposed by the tetrahydrofuran (B95107) ring can effectively direct the approach of reagents, leading to the formation of new stereocenters with high fidelity. evitachem.com
This property is leveraged in several ways:
Chiral Auxiliaries: The compound can be temporarily incorporated into a molecule to guide a stereoselective reaction, such as an aldol (B89426) or Mannich reaction, and is subsequently removed. vulcanchem.com
Ligand Synthesis: It can serve as a precursor for chiral sulfonamide-based ligands used in asymmetric transition-metal catalysis. The defined stereochemistry of the oxolane ring is crucial for creating a specific chiral environment around the metal center, enabling high enantioselectivity in catalytic transformations. vulcanchem.com
| Application | Mechanism of Stereocontrol | Outcome | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Used as a precursor for chiral ligands that create a stereochemically defined pocket around a metal catalyst. | Enantioselective synthesis of chiral products. | vulcanchem.com |
| Diastereoselective Reactions | The chiral oxolane ring directs incoming reagents to a specific face of the molecule. | Formation of one diastereomer over another. | evitachem.com |
| Synthesis of Chiral Ionic Liquids | Serves as a chiral anion source when combined with an appropriate cation. | Creation of chiral solvents for enantiomer discrimination. | evitachem.com |
Contributions to Method Development in Organic Chemistry
The reliable reactivity and stability of sodium sulfinates have made them central to the development of new synthetic methods. rsc.orgrsc.org this compound, with its specific stereochemistry, has contributed to the advancement of asymmetric synthesis and radical chemistry. evitachem.com Over the last decade, the use of sodium sulfinates in C-S, N-S, and S-S bond-forming reactions has expanded significantly. nih.govrsc.org
Key areas of method development include:
Radical Chemistry: Under oxidative conditions, sodium sulfinates generate sulfonyl radicals (RSO₂•). evitachem.com These radicals are highly valuable intermediates for reactions such as ring-closing sulfonylations and site-selective C-H functionalization, enabling the synthesis of complex cyclic structures. evitachem.comnih.gov
Multicomponent Reactions: Sodium sulfinates are ideal components in reactions where multiple starting materials combine in a single step to form a complex product, such as in the synthesis of β-keto sulfones from alkynes, an oxidant, and the sulfinate. evitachem.commdpi.com
Photoredox Catalysis: The generation of sulfonyl radicals from sodium sulfinates can be achieved under mild conditions using visible light photoredox catalysis. rsc.orgresearchgate.net This has opened new avenues for carbon-sulfur bond formation in an environmentally friendly manner. rsc.orgresearchgate.net
Nucleophilic and Electrophilic Reactivity: Depending on the reaction conditions, sodium sulfinates can act as nucleophiles (attacking electrophiles) or be converted into electrophilic species, demonstrating incredible reactivity flexibility. nih.govrsc.org
| Reaction Type | Role of Sodium Sulfinate | Key Features | Reference |
|---|---|---|---|
| Radical-Triggered Cyclization | Precursor to sulfonyl radicals (RSO₂•). | Forms cyclic sulfones from unsaturated precursors. | evitachem.comnih.gov |
| Oxysulfonylation | Acts as both a nucleophile and a source of the sulfonyl group. | Efficient, often metal-free, multicomponent reaction to form β-keto sulfones. | mdpi.com |
| C-H Sulfonylation | Generates sulfonyl radicals for direct functionalization of C-H bonds. | Offers a direct route to sulfones without pre-functionalized starting materials. | rsc.org |
| Thiosulfonate Synthesis | Couples with thiols or disulfides. | Forms S-S bonds under various catalytic conditions (e.g., CuI, FeCl₃). | nih.gov |
| Hypervalent Iodine-Mediated Oxidation | Substrate for oxidation to a reactive sulfonium (B1226848) species. | A modern method to form sulfonates by trapping with alcohols or opening ethers like THF. | beilstein-journals.org |
Applications in Materials Science and Industrial Chemistry (Excluding Biomedical Device Components)
Beyond fine chemical synthesis, sodium sulfinates serve as important intermediates in industrial-scale chemical production. google.com Their stability, ease of handling, and relatively low cost make them attractive for processes where large quantities of material are required. rsc.org A key industrial method for their preparation involves the reduction of sulfonyl chlorides with sodium sulfite (B76179), a process that can be scaled effectively. nih.govgoogle.com
While specific data on this compound in materials science is emerging, the general class of sulfinates has found utility in several areas:
Intermediates for Dyes: Sulfinates are used as precursors in the synthesis of organic compounds like color couplers, which are essential components in photographic and imaging materials. google.com
Polymer Chemistry: Sulfonyl groups can be incorporated into polymer backbones to modify their physical properties, such as thermal stability and solubility. Sodium sulfinates can act as reagents in polymerization reactions or for the post-functionalization of existing polymers.
Agrochemicals: The sulfone functional group is present in various herbicides and fungicides. The use of stable sulfinate salts provides a practical route for the large-scale synthesis of these agrochemical products.
| Industrial Sector | Application of Sodium Sulfinates | Advantage | Reference |
|---|---|---|---|
| Imaging & Dyes | Intermediate for the synthesis of color couplers. | Provides a stable and reliable source for the required organic structures. | google.com |
| Polymer Science | Reagent for introducing sulfonyl groups into polymers. | Enhances thermal stability and modifies solubility of materials. | semanticscholar.org |
| Agrochemicals | Precursor for sulfone-containing pesticides and herbicides. | Scalable and cost-effective synthesis route. | nih.govrsc.org |
Future Research Directions and Unresolved Challenges for Sodium 3s Oxolane 3 Sulfinate
Development of Highly Efficient and Sustainable Synthetic Routes
The future of synthesizing sodium (3S)-oxolane-3-sulfinate and related chiral sulfinates hinges on the development of highly efficient and environmentally benign methods. Current research directions emphasize the move away from classical, often stoichiometric, reagents towards catalytic and more sustainable alternatives.
One of the primary challenges is the enantioselective synthesis of such compounds. While methods exist, they often rely on stoichiometric chiral auxiliaries or reagents that can be costly and generate significant waste. A promising area of future research is the development of catalytic asymmetric methods. Organocatalysis, for instance, has emerged as a powerful tool for stereoselective transformations. wixsite.comnih.gov Researchers are exploring the use of novel chiral catalysts, such as pentanidium, for the asymmetric condensation of prochiral sulfinates with alcohols to produce chiral sulfinate esters, which can then be converted to the desired sodium sulfinate. wixsite.comnih.gov
Another avenue of exploration is the use of electrochemical methods. Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidation or reduction methods for creating organosulfur compounds. researchgate.netrsc.org Future work could focus on developing an electrochemical process for the asymmetric synthesis of this compound, potentially from readily available sulfur-containing starting materials. This approach could minimize the use of hazardous reagents and reduce energy consumption. researchgate.net
Furthermore, the development of synthetic routes from readily available and renewable starting materials is a key goal. This includes exploring pathways from biomass or waste streams to create the necessary precursors for this compound synthesis. researchgate.net
Table 1: Comparison of Synthetic Approaches for Chiral Sulfinates
| Synthetic Approach | Advantages | Challenges for this compound |
| Classical Methods | Well-established procedures. | Often rely on stoichiometric and hazardous reagents. |
| Organocatalysis | High enantioselectivity, metal-free. wixsite.com | Catalyst development and optimization for the specific substrate. |
| Biocatalysis | High specificity, mild reaction conditions. | Enzyme discovery and engineering for non-natural substrates. |
| Electrochemistry | Green, avoids harsh reagents. researchgate.netrsc.org | Control of stereoselectivity in electrochemical reactions. |
Exploration of Novel Reactivity Modes and Multi-Component Reactions
Beyond its established role as a nucleophile, future research will likely uncover novel reactivity modes for this compound. The sulfinate group is a versatile functional handle that can participate in a variety of transformations. rsc.org
A significant area of interest is the development of new multi-component reactions (MCRs) involving sulfinates. rsc.org MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. acs.org Research into new MCRs that incorporate this compound could lead to the rapid synthesis of novel, stereochemically defined molecules with potential applications in medicinal chemistry and materials science. For example, a three-component reaction of arynes, sodium sulfinates, and aldehydes has been described for the synthesis of 2-sulfonyl benzyl (B1604629) alcohol derivatives. researchgate.net Adapting such methodologies to the chiral (3S)-oxolane-3-sulfinate could provide access to a new class of chiral building blocks.
The exploration of radical reactivity is another promising frontier. Sulfinates can serve as precursors to sulfonyl radicals, which can participate in a range of carbon-sulfur bond-forming reactions. rsc.org Future studies could investigate the generation of the corresponding chiral sulfonyl radical from this compound and its application in stereoselective radical cyclizations and additions.
Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis
The integration of modern technologies such as flow chemistry, automation, and artificial intelligence (AI) holds immense potential for the synthesis and utilization of this compound.
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. nih.govrsc.org The development of continuous flow processes for the enantioselective synthesis of this compound could lead to more efficient and reproducible production. mdpi.comchemistryworld.comacs.org These systems can also be more easily automated, allowing for high-throughput screening of reaction conditions and optimization. acs.org
Automation, when coupled with flow chemistry, can significantly accelerate the research and development cycle. youtube.com Automated platforms can perform numerous experiments in parallel, rapidly identifying optimal conditions for the synthesis and subsequent reactions of this compound. youtube.com
Advanced Computational Modeling for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and the origins of stereoselectivity. nih.govresearchgate.netresearchgate.netrsc.org
Future computational studies could focus on several key areas. For instance, DFT calculations can be employed to model the interactions between this compound and chiral catalysts in asymmetric transformations, providing insights that can guide the development of more effective catalysts. researchgate.net Understanding the factors that control the regioselectivity and stereoselectivity of its reactions is another area where computational chemistry can make a significant contribution. nih.gov
Moreover, computational modeling can be used to predict the reactivity of this compound in new, unexplored reaction types. This predictive power can help to prioritize experimental efforts and accelerate the discovery of novel transformations. The combination of computational and experimental studies will be essential for unlocking the full synthetic potential of this chiral building block. chemrxiv.org
Scalable and Environmentally Benign Production Technologies for Specific Isomers
The successful application of this compound in larger-scale synthesis, particularly in the pharmaceutical and agrochemical industries, requires the development of scalable and environmentally benign production technologies. nih.gov A major challenge is the efficient and cost-effective production of the single (3S)-enantiomer.
Future research in this area will likely focus on moving away from batch processes towards continuous manufacturing. nih.govrsc.org Continuous flow reactors, as mentioned earlier, are well-suited for scalable production, offering better control over reaction parameters and reducing the risks associated with handling potentially hazardous reagents. nih.govrsc.org
The principles of green chemistry will be central to the development of next-generation production technologies. This includes the use of safer solvents (or solvent-free conditions), the minimization of waste, and the use of renewable feedstocks. acs.org For instance, developing a synthesis that utilizes water as a solvent would be a significant step towards a more sustainable process. mdpi.com
Furthermore, efficient methods for the separation and purification of the desired (3S)-isomer are crucial for large-scale production. Research into advanced separation techniques, such as chiral chromatography on a preparative scale or crystallization-induced dynamic resolution, could provide more efficient and cost-effective ways to obtain enantiopure this compound.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing sodium (3S)-oxolane-3-sulfinate, and how can purity be confirmed?
- Methodological Answer : Synthesis typically involves sulfonation of oxolane derivatives followed by sodium salt formation. Key steps include controlling reaction pH (e.g., using sodium hydroxide) and temperature to optimize yield. Post-synthesis, purity is assessed via HPLC (high-performance liquid chromatography) with UV detection or ion-exchange chromatography to quantify residual sulfonic acid impurities. Reagent-grade sodium salts (e.g., ACS standards) should be used to minimize contaminants . Confirm structural integrity using -NMR and -NMR, focusing on sulfinate group signals (e.g., ~δ 3.5–4.0 ppm for oxolane protons and δ 110–120 ppm for sulfinate carbons) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the sulfinate group. Stability testing under varying temperatures (4°C, 25°C, and 40°C) over 6–12 months is recommended, with periodic HPLC analysis to detect degradation products like sulfonic acids. Avoid aqueous solutions unless buffered at pH 7–9, as acidic conditions promote decomposition .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine powders. Waste must be neutralized with dilute sodium bicarbonate before disposal, as sulfinate salts can generate sulfur oxides upon incineration .
Advanced Research Questions
Q. How can the stereochemical integrity of the (3S)-configuration be preserved during synthetic scaling?
- Methodological Answer : Chiral HPLC or polarimetry should monitor enantiomeric excess (ee) during scale-up. Asymmetric synthesis routes using chiral catalysts (e.g., oxazaborolidines) or enzymatic resolution (e.g., lipases) are preferred. Kinetic studies under varying solvent polarities (e.g., DMF vs. THF) can identify racemization risks. For example, elevated temperatures (>50°C) in polar aprotic solvents may reduce ee by 10–15% .
Q. What analytical techniques resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Conflicting reactivity data (e.g., nucleophilic vs. redox behavior) may arise from impurities or solvent effects. Conduct comparative studies using standardized reagents (USP-grade sodium salts) and controlled moisture levels. Electrochemical methods (cyclic voltammetry) can clarify redox potentials, while -NMR tracks sulfinate group transformations .
Q. How does this compound interact with biological macromolecules, and what experimental models are suitable?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin) or DNA. For cellular studies, fluorescent tagging (e.g., dansyl derivatives) enables tracking uptake in vitro. Validate findings using knockout cell lines to assess specificity. Note that sulfinate groups may interfere with thiol-rich environments, necessitating buffer optimization (e.g., tris-HCl vs. PBS) .
Methodological Considerations
- Literature Review : Prioritize peer-reviewed journals via databases like SciFinder or PubMed, avoiding non-academic sources (e.g., Google) .
- Data Reproducibility : Replicate key experiments (e.g., synthesis yields) across ≥3 independent trials, reporting mean ± standard deviation. Cross-validate analytical results with orthogonal methods (e.g., NMR + IR) .
- Contradiction Management : Use meta-analysis frameworks (e.g., Cochrane criteria) to evaluate study quality, emphasizing sodium intake methodologies and assay precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
